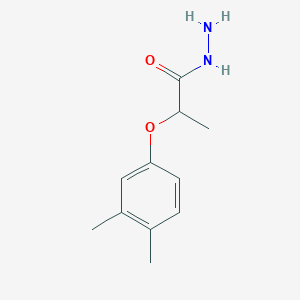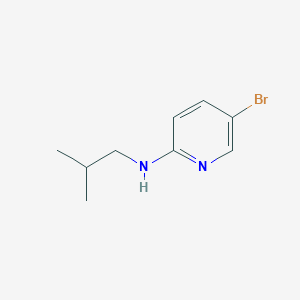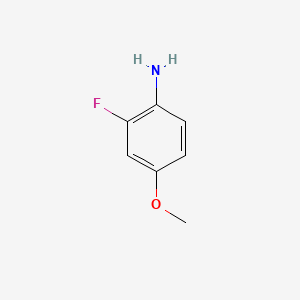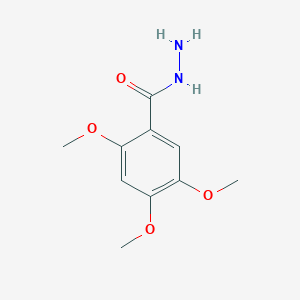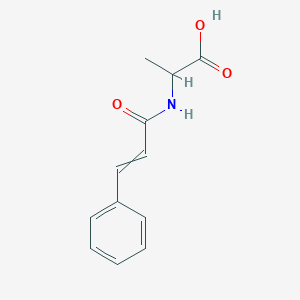
1-Bromopentafluoropropene
Overview
Description
1-Bromopentafluoropropene (1-Br-PFP) is a halogenated hydrocarbon compound that has a variety of industrial and scientific applications. It is a colorless and flammable gas at room temperature, and has an extremely low boiling point of -32.3°C. 1-Br-PFP is used in a variety of scientific research applications and can be synthesized from pentafluoropropene (PFP) with the addition of bromine. The molecular structure of 1-Br-PFP is C3H2BrF5, and it has a molecular weight of 163.94 g/mol.
Scientific Research Applications
Oxygen Extraction from Oxides and Silicates
1-Bromopentafluoropropene, as part of bromine pentafluoride, is used in extracting oxygen from oxides and silicates for isotopic analysis. This method is highly efficient, yielding 100 ± 2 percent of the theoretical amount of oxygen from various rocks and minerals. It offers advantages over traditional reduction techniques with carbon due to its consistently better oxygen yields, reducing systematic errors in isotopic composition. Moreover, bromine pentafluoride is preferred over fluorine for its ease of handling, purification, and its ability to react with minerals that do not fully react with fluorine (Clayton & Mayeda, 1963).
Rapid Polymerization in Vinylpentafluorocyclopropane Synthesis
Vinylpentafluorocyclopropane, which can be prepared from 1,1,2-trifluoro-4-bromobutene, shows extraordinary rapid polymerization to produce highly crystalline Z-fluoropolyolefin. This process is critical for creating materials with unique properties, especially for cross-linking and grafting purposes. Its rapid polymerization, coupled with high stereoselectivity and regioselectivity, is key for practical applications in materials science (Yang, 2003).
Synthesis of Perylenebis(dicarboximides)
This compound derivatives are used in synthesizing 1,7-bis(perfluorophenyl)substituted perylenebis(dicarboximides). These compounds exhibit notable photophysical and electrochemical properties, making them potential candidates for use in organic photovoltaics (OPV) and organic field-effect transistors (OFET). The synthesis process involves a Cu-mediated Ullmann coupling, highlighting the compound's utility in advanced organic electronics (Schnitzler, Li, & Müllen, 2009).
Improved Synthesis Techniques
This compound and its derivatives are prepared in high yields through specific reactions, such as those involving hexafluoropropene and phenylmagnesium bromides. These synthesis methods result in mixtures of Z and E isomers, important for various chemical applications. The process emphasizes the compound's versatility and adaptability in chemical synthesis (Dmowski, 1981).
Safety and Hazards
properties
IUPAC Name |
1-bromo-1,2,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBXPNZJPZBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396447 | |
| Record name | 1-Bromopentafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53692-47-0 | |
| Record name | 1-Bromopentafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



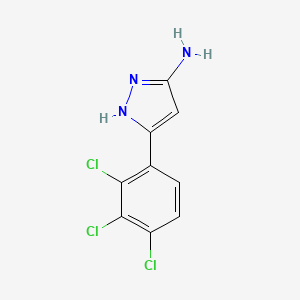
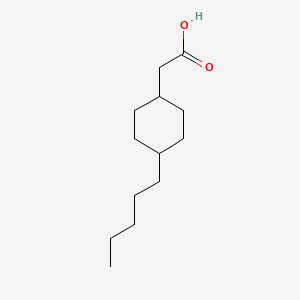
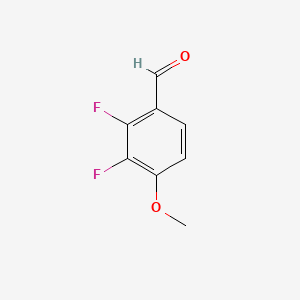
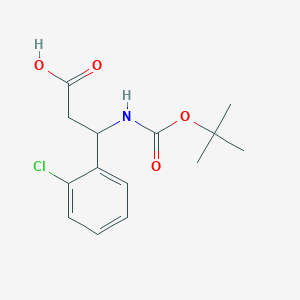

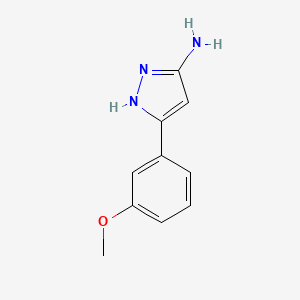
![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)
